4-Biphenylcarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJMFJSKMRYHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62698-50-4 (potassium salt) | |
| Record name | 4-Phenylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092922 | |
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DSSTOX Substance ID |
DTXSID1059074 | |
| Record name | [1,1'-Biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-92-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Phenylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Biphenylcarboxylic acid | |
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| Record name | [1,1'-Biphenyl]-4-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | [1,1'-Biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059074 | |
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| Record name | Biphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.004 | |
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| Record name | 4-BIPHENYLCARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36J7VPO67K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Density Functional Theory Dft Calculations for Molecular Structure and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 4-BCA, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in optimizing its molecular structure and analyzing its vibrational frequencies. tandfonline.com
These calculations provide detailed information on bond lengths, angles, and torsion angles. rri.res.innih.gov For instance, in a related derivative, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+G(d,p) level were used to optimize the molecular structure, and the results were compared with experimental X-ray diffraction data. rri.res.innih.goviucr.org Such studies also allow for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap of which is a critical parameter in determining molecular reactivity. rri.res.innih.gov For the aforementioned derivative, the HOMO-LUMO gap was calculated to be 4.3337 eV. rri.res.innih.goviucr.org
Vibrational frequency analysis using DFT helps in the assignment of experimental infrared (IR) and Raman spectra. tandfonline.com A comparative spectroscopic investigation of 4-BCA, 4-Acetylbiphenyl (ACB), and 2,4-difluorobiphenyl (B1582794) (DFB) utilized DFT to propose vibrational assignments with the aid of Normal Coordinate Analysis (NCA). tandfonline.com This allows for a detailed understanding of how different substituents, like the carboxyl group in 4-BCA, affect the vibrational modes of the biphenyl (B1667301) framework. tandfonline.com Natural Bond Orbital (NBO) analysis, another component of these studies, offers insights into molecular stability and bond strength. tandfonline.com
Quantitative Structure Activity Relationship Qsar Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov While the prompt excludes biodegradability and bioaccumulation, QSAR studies on biphenyl (B1667301) carboxylic acid derivatives have been conducted to understand other activities, such as their potential as inhibitors of enzymes like matrix metalloproteinase-3 (MMP-3). researchgate.net
For a series of 51 biphenyl carboxylic acid MMP-3 inhibitors, 3D-QSAR studies were performed using the LigandFit docking method. researchgate.net A significant correlation was found between the docking scores and the biological activities of these compounds. researchgate.net The resulting model showed good statistical significance with a leave-one-out cross-validated R² (Q²) of 0.841, indicating a high predictive ability. researchgate.net Such models are crucial in guiding the design of new, more potent inhibitors. researchgate.net
In other studies, QSAR has been applied to biphenyl carboxamide analogues to investigate their anti-inflammatory and analgesic activities. medcraveonline.com These studies often use multiple linear regression analysis to build models based on various molecular descriptors. medcraveonline.com For a set of biphenyl carboxamide derivatives, a statistically significant two-variable model was developed with a predicted R² of 0.7217, which can aid in the design of novel analgesic compounds. medcraveonline.com
Molecular Dynamics Simulations in Supramolecular Systems
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of 4-BCA, MD simulations can provide insights into the formation and behavior of supramolecular assemblies. These simulations can reveal the energetic states that an individual molecule might occupy when deposited on a substrate, such as a gold surface. nottingham.ac.uk
For example, MD simulations have been used to study the self-assembly of p-terphenyl-3,5,3',5'-tetracarboxylic acid, a related molecule, on surfaces. nottingham.ac.uk Such studies are crucial for designing molecules that can form ordered arrays, which is a key aspect of nanotechnology. nottingham.ac.uk The simulations help in understanding the non-covalent interactions, like hydrogen bonds and π-π interactions, that govern the self-assembly process. nottingham.ac.uk While specific MD simulation data for 4-BCA itself is not detailed in the provided context, the principles applied to similar systems are directly relevant.
Molecular Docking Studies in Ligand Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein's active site.
Molecular docking studies have been conducted on derivatives of biphenyl (B1667301) carboxylic acid to understand their potential as therapeutic agents. For instance, a derivative of 4-BCA was docked into the active site of the estrogen receptor alpha (ERα), a protein implicated in breast cancer. ajgreenchem.com The study revealed a significant binding affinity of -9.9 kcal/mol, which was comparable to the standard ligand, 4-hydroxytamoxifen. ajgreenchem.com
In another study, a derivative, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, was docked with the SARS-Covid-2 protein (Omicron variant), showing a binding affinity of -7.6 kcal/mol. rri.res.iniucr.org Molecular docking has also been used in conjunction with QSAR studies to provide an alignment for the molecules being studied, as seen in the investigation of biphenyl carboxylic acid MMP-3 inhibitors. researchgate.net
Thermochemical Studies and Enthalpy Calculations
Polymer Science and Engineering
This compound is a versatile compound that plays a significant role in polymer science and engineering. Its unique chemical structure, featuring a rigid biphenyl core and a reactive carboxylic acid group, allows it to be utilized in various ways to modify and enhance polymer properties. It serves as an intermediate in the synthesis of high-performance polymers, contributing to improved thermal stability and mechanical characteristics, which are crucial for applications in demanding fields like electronics and the automotive industry. chemimpex.com
Nucleating Agent in Polymer Crystallization (e.g., Polypropylene (B1209903) Films)
One of the key applications of this compound is as a nucleating agent in the crystallization of semi-crystalline polymers, most notably polypropylene. nist.gov Nucleating agents are additives that facilitate the formation of crystals in a polymer melt as it cools. By providing a surface for crystal growth to begin, they can significantly influence the final morphology and properties of the polymer.
The addition of this compound to polypropylene has been shown to have a profound effect on its crystallization behavior. nist.govnist.gov Research indicates that it can increase the crystallization temperature of polypropylene by 10–15 °C. nist.govnist.gov This means that the polymer begins to solidify at a higher temperature, which can have implications for processing times and energy consumption.
Furthermore, the presence of this nucleating agent leads to the formation of smaller and more uniformly sized spherulites, which are the spherical crystalline structures that form in many polymers. nist.gov In neat polypropylene, spherulite sizes can range from 300–500 µm, whereas in the presence of this compound, they are typically less than 100 µm. This alteration in morphology, characterized by smaller and more numerous crystallites, contributes to improved mechanical properties and optical clarity in polypropylene films. nist.govnist.gov The acid itself can form filament-like structures within the polymer matrix, which act as the initial sites for lamellar growth. nist.gov
Table 1: Effect of this compound on Polypropylene Crystallization
| Property | Neat Polypropylene | Polypropylene with this compound |
|---|---|---|
| Crystallization Temperature | ~110°C | 10–15°C higher |
| Spherulite Size | 300–500 µm | <100 µm |
| Morphology | Irregular spherulites | Uniform, smaller spherulites |
> Data sourced from multiple studies on the nucleating effects of this compound on polypropylene. nist.gov
Enhancement of Thermal Stability and Mechanical Properties of Polymers
For instance, in copolyesters, the inclusion of units derived from this compound leads to increased heat resistance. nih.gov This is attributed to the rigid nature of the biphenyl group, which restricts the mobility of the polymer chains and requires more energy to induce a transition from a solid to a molten state. The onset of thermal decomposition for polyesters containing this compound units can be above 450 °C, indicating excellent thermal stability. semanticscholar.org
From a mechanical standpoint, the rigid-rod nature of the biphenyl unit can lead to improvements in tensile strength and modulus. researchgate.net By creating a more ordered and rigid polymer matrix, this compound helps to distribute stress more effectively, leading to a material that is both stronger and stiffer.
Synthesis of High-Performance Copolyesters
This compound and its derivatives are valuable monomers in the synthesis of high-performance copolyesters, particularly thermotropic liquid crystalline polyesters (LCPs). nih.govresearchgate.netnih.gov These materials exhibit a unique combination of properties, including high strength, excellent thermal stability, and good processability. semanticscholar.org
A notable example is the synthesis of copolyesters based on polyethylene (B3416737) terephthalate (B1205515) (PET) and 4'-hydroxy-4-biphenylcarboxylic acid (HBCA), often introduced in its acetylated form, 4'-acetoxybiphenyl-4-carboxylic acid (ABCA). nih.govresearchgate.net Through melt polycondensation, random copolymers containing varying amounts of HBCA units can be produced. nih.gov
Copolyesters with a significant content of HBCA (e.g., 60-80 mol%) have been shown to possess increased heat resistance and form nematic liquid crystalline melts at temperatures of 270 °C and higher. nih.gov The presence of the rigid biphenyl units from HBCA is crucial for the formation of the liquid crystalline phase. nih.govnih.gov This ordered melt state allows for the production of materials with a high degree of molecular orientation, leading to exceptional mechanical properties in the final product. nih.govresearchgate.net These copolyesters can exhibit mechanical characteristics that are comparable to or even better than other well-known LCPs, making them suitable for applications requiring high-performance materials. nih.gov
Role as a Monomer in Condensation Polymer Production
As a bifunctional molecule with a carboxylic acid group, this compound can act as a monomer in condensation polymerization reactions. scirp.orgscirp.org Condensation polymerization involves the reaction of two monomers to form a larger structural unit while releasing a smaller molecule such as water. The rigid and linear structure of this compound makes it an attractive monomer for producing polymers with a high degree of order and rigidity. scirp.org
Biphenyldicarboxylic acids, which can be synthesized from precursors like this compound, are particularly useful as monomers for the production of rigid-rod polymers. scirp.orgscirp.org These polymers are essential for creating materials with liquid crystalline properties. The inclusion of such rigid monomers in the polymer backbone is a key structural feature of liquid crystalline polymers (LCPs), which are known for their high strength-to-weight ratios and low viscosity during processing. scirp.org
Liquid Crystal Technologies
The rigid, rod-like structure of this compound and its derivatives makes them fundamental building blocks in the field of liquid crystal technologies. chemimpex.comlookchem.com Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. mdpi.com The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of orientational order.
Development of Liquid Crystals and Mesophase Behavior
This compound and its derivatives are widely used in the synthesis of liquid crystalline materials. chemimpex.comlookchem.com The biphenyl core provides the necessary rigidity and anisotropy for the formation of mesophases, which are the characteristic phases of liquid crystals. msleelab.org By modifying the functional groups attached to the biphenyl structure, scientists can tailor the properties of the resulting liquid crystals, such as their transition temperatures and the types of mesophases they exhibit (e.g., nematic, smectic). msleelab.orgscispace.com
For example, derivatives like 4'-hydroxy-4-biphenylcarboxylic acid are used as intermediates in the synthesis of liquid crystals for display technologies due to their unique optical and electro-optical properties. lookchem.com The addition of chiral centers to biphenylcarboxylic acid derivatives can lead to the formation of chiral smectic and nematic phases, which are of interest for applications such as ferroelectric liquid crystals. scispace.comcase.edu
The mesophase behavior of liquid crystals containing biphenylcarboxylic acid moieties is a subject of extensive research. msleelab.orgresearchgate.net The length and nature of flexible alkyl chains attached to the rigid core, for instance, can dramatically influence the type of mesophase formed. msleelab.org Studies have shown that depending on the molecular structure, these compounds can exhibit a range of mesophases, including smectic A, smectic C, and even more complex cubic and columnar phases. msleelab.org Understanding and controlling this mesophase behavior is crucial for the design of new liquid crystal materials with specific properties for advanced applications. nih.govmsleelab.org
This compound: A Versatile Component in Advanced Materials
This compound, a bifunctional organic compound, is a significant player in the field of materials science. Its rigid biphenyl core and reactive carboxylic acid group make it an ideal building block for a variety of advanced materials, influencing their structure and function in applications ranging from liquid crystals to porous frameworks.
Biological and Medicinal Research Applications Excluding Dosage and Administration
Pharmacological Scaffold Development
The biphenyl-4-carboxylic acid moiety is a recurring motif in medicinal chemistry, recognized for its ability to interact with various biological targets. Its derivatives have been investigated for a range of therapeutic applications, demonstrating the versatility of this chemical scaffold.
Precursor for Pharmaceutical and Agrochemical Synthesis
4-Biphenylcarboxylic acid is a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. The biphenyl (B1667301) structure is a key component in a variety of commercially significant compounds, including drugs, pesticides, and materials for organic light-emitting diodes (OLEDs) ajgreenchem.com.
One notable application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it is a precursor for the synthesis of 4-biphenylacetic acid, the active metabolite of the NSAID fenbufen, which is also known as felbinac rsc.orgchemicalbook.comgoogle.com. While various synthetic routes to felbinac exist, some processes can be initiated from derivatives of this compound rsc.orgchemicalbook.comgoogle.comchemicalbook.com. The general utility of biphenyl derivatives extends to the agrochemical sector, where they are integral to the creation of certain pesticides researchgate.net.
Derivatives as Retinoic Acid Receptor (RAR) Agonists, particularly RARβ2
Retinoic acid receptors (RARs) are nuclear receptors that play crucial roles in cell growth, differentiation, and apoptosis. The development of synthetic agonists that selectively target specific RAR isotypes (α, β, and γ) is a key area of research for various therapeutic indications. Derivatives of this compound have emerged as potent and selective agonists for the RARβ2 isoform.
A significant discovery in this area was AC-55649 (4'-Octyl-4-biphenylcarboxylic acid), which was identified as a highly selective agonist for the human RARβ2 receptor chemicalbook.comguidetopharmacology.orguni.lunih.gov. While potent, its high lipophilicity and poor solubility presented challenges for drug development biocrick.com. This led to further optimization and the development of AC-261066 , a more potent and orally bioavailable compound that retains the desirable RARβ2 selectivity biocrick.commedchemexpress.comtocris.comrndsystems.com. The selectivity of these compounds is noteworthy as they can discriminate between nuclear receptor isoforms that have identical ligand-binding domains biocrick.com.
| Compound | Structure | RARβ2 Potency (pEC50) | Selectivity Notes |
|---|---|---|---|
| AC-55649 | 4'-Octyl-4-biphenylcarboxylic acid | 6.9 guidetopharmacology.org | Displays 100-fold selectivity for RARβ2 over other retinoid receptors guidetopharmacology.org. pEC50 values for RARβ1 and RARα are 5.7 and 5.6, respectively guidetopharmacology.org. |
| AC-261066 | 4-[4-(2-Butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluorobenzoic acid | 8.1 tocris.com | Selective over RARβ1 (pEC50 = 6.4), RARα (pEC50 = 6.2), and RARγ (pEC50 = 6.3) tocris.com. More potent and orally available than AC-55649 tocris.com. |
Inhibition of Branched-Chain Keto Acid Dehydrogenase Kinase (BCKDK)
Branched-chain keto acid dehydrogenase kinase (BCKDK) is a key enzyme that regulates the metabolism of branched-chain amino acids (BCAAs). Inhibition of BCKDK can lead to increased BCAA catabolism, which is a potential therapeutic strategy for conditions like heart failure and type 2 diabetes.
Research has shown that compounds structurally similar to angiotensin II receptor blockers (ARBs), which often contain a biphenyl scaffold, can act as potent inhibitors of BCKDK nih.gov. For example, the ARB valsartan, which features a biphenyl tetrazole moiety, binds to and inhibits BCKDK nih.gov. A synthesized compound, referred to as "compound 1" in a study, which also possesses a 4'-methyl biphenyl tetrazole structure, demonstrated potent inhibition of BCKDK with an IC50 value significantly lower at 15 µM ATP (0.0069 ± 0.0025 µM) compared to 200 µM ATP (0.021 ± 0.0060 µM) nih.gov. While these examples are not direct derivatives of this compound, they highlight the importance of the biphenyl core in designing BCKDK inhibitors. The carboxylic acid group in these molecules often forms crucial interactions, such as salt bridges, within the enzyme's binding site nih.gov.
| Compound | IC50 (µM) at 15 µM ATP | IC50 (µM) at 200 µM ATP |
|---|---|---|
| Compound 1 (tetrazole derivative) | 0.0069 ± 0.0025 nih.gov | 0.021 ± 0.0060 nih.gov |
| Valsartan | 1.7 ± 1.9 nih.gov | 7.7 ± 4.4 nih.gov |
| BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) | 0.96 ± 0.33 nih.gov | 0.90 ± 0.37 nih.gov |
Development of URAT1 Inhibitors
Urate transporter 1 (URAT1) is a crucial protein involved in the reabsorption of uric acid in the kidneys. Inhibiting URAT1 is a primary strategy for treating hyperuricemia and gout. The biphenyl carboxylic acid scaffold has been successfully utilized to design potent URAT1 inhibitors.
Researchers have designed and synthesized series of biphenyl carboxylic acid derivatives based on the structures of known URAT1 inhibitors like Epaminurad and Telmisartan researchgate.netnih.govdoaj.orgnih.govresearchgate.net. These novel compounds have demonstrated significant inhibitory activity against human URAT1 researchgate.netnih.govdoaj.orgnih.gov. For instance, compounds designated as A1 and B21 were identified as highly potent inhibitors with IC50 values of 0.93 µM and 0.17 µM, respectively, which are comparable or superior to the clinical drug benzbromarone (B1666195) researchgate.netnih.gov. Another derivative, JNS4, showed a high URAT1 inhibitory activity with an IC50 of 0.80 µM, comparable to benzbromarone's IC50 of 0.53 µM researchgate.net.
| Compound | IC50 (µM) |
|---|---|
| A1 | 0.93 researchgate.netnih.gov |
| B21 | 0.17 researchgate.netnih.gov |
| JNS4 | 0.80 researchgate.net |
| Benzbromarone (Reference) | 0.53 researchgate.net |
Fatty-Acid Binding Protein 4 (FABP4) Inhibitors for Anti-inflammation
Fatty-acid binding protein 4 (FABP4) is a key protein in lipid metabolism and inflammatory pathways, particularly in adipocytes and macrophages. Inhibition of FABP4 is being explored as a therapeutic approach for metabolic and inflammatory diseases. The biphenyl scaffold has proven to be a promising foundation for the development of potent and selective FABP4 inhibitors.
A systematic optimization of a class of biphenyl scaffold molecules has led to the identification of potent FABP4 inhibitors with anti-inflammatory properties nih.gov. One such compound, designated as 10g , exhibited a high binding affinity for FABP4 with a Ki of 0.51 µM and demonstrated excellent selectivity over the related FABP3 isoform (Ki of 33.01 µM) nih.gov. This selectivity is crucial as FABP3 is highly expressed in the heart muscle. In animal models of inflammation, compound 10g was shown to effectively reduce systemic inflammatory damage nih.gov. The development of such selective inhibitors highlights the potential of the biphenyl carboxylic acid framework in creating targeted anti-inflammatory therapies nih.gov.
Modulators of KV4.3/KChIP3 Channels
The voltage-gated potassium channel Kv4.3, often found in complex with the auxiliary protein KChIP3 (Potassium Channel Interacting Protein 3), plays a significant role in cardiac and neuronal excitability. While direct modulation of these channels by derivatives of this compound is not extensively documented in the reviewed literature, related structural motifs have been implicated in modulator activity.
Studies on the modulation of the Kv4.x/KChIP complex have identified various small molecules that can alter channel function nih.govnih.govresearchgate.net. For instance, molecular docking studies of certain KChIP3 modulators have shown that an n-butyl-biphenyl group can be accommodated within a hydrophobic pocket of the protein nih.gov. This suggests that the biphenyl moiety is a viable structural component for interacting with KChIP3. Although the specific compounds in these studies were not direct derivatives of this compound, the findings provide a rationale for exploring this chemical space in the future design of Kv4.3/KChIP3 modulators.
Anticancer Activity of Derivatives and Molecular Docking Studies
Derivatives of this compound have emerged as a significant area of interest in oncology research, with numerous studies focusing on their potential as anticancer agents. Research has demonstrated that modifications to the biphenylcarboxylic acid scaffold can yield compounds with potent cytotoxic activity against various cancer cell lines.
One line of investigation has explored a library of biphenyl carboxylic acids synthesized via the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.comajgreenchem.com These compounds were subsequently evaluated for their in vitro anticancer efficacy against human breast cancer cell lines, MCF-7 and MDA-MB-231. ajgreenchem.com Notably, a benzyloxy derivative, compound 3j , exhibited potent activity against both cell lines, with IC50 values of 9.92 ± 0.97 µM against MCF-7 and 9.54 ± 0.85 µM against MDA-MB-231. ajgreenchem.com Another compound, 3a , which lacked substituents, also demonstrated good activity. ajgreenchem.com
To elucidate the mechanism of action, molecular docking simulations were performed. These studies suggested that the potent activity of compound 3j could be attributed to its interaction with the estrogen receptor alpha (ERα), a key factor in the proliferation of breast cancer cells. ajgreenchem.comajgreenchem.com The docking score of compound 3j was found to be -9.9 kcal/mol, which is comparable to the standard reference, 4-hydroxytamoxifen, with a score of -9.6 kcal/mol. ajgreenchem.comajgreenchem.com
Another study focused on the development of 4'-hydroxybiphenyl-4-carboxylic acid derivatives as potential allosteric inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. ter-arkhiv.ru Allosteric inhibition is a promising strategy to overcome the chemoresistance often observed with traditional ATP-competitive inhibitors. ter-arkhiv.ru Within this series, a hydrazine-1-carbothioamide derivative, compound S4 , was identified as a particularly potent agent. ter-arkhiv.ru It displayed significant cytotoxicity against three cancer cell lines, with a notable effect on HCT-116 colorectal cancer cells, where its IC50 value was comparable to that of Erlotinib. ter-arkhiv.ru Further investigation revealed that compound S4 induces the intrinsic apoptotic pathway in HCT-116 cells, causing cell cycle arrest in the G2/M phase. ter-arkhiv.ru
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3j (benzyloxy derivative) | MCF-7 | 9.92 ± 0.97 | ajgreenchem.com |
| MDA-MB-231 | 9.54 ± 0.85 | ajgreenchem.com | |
| 3a (unsubstituted) | MCF-7 | 10.14 ± 2.05 | ajgreenchem.com |
| MDA-MB-231 | 10.78 ± 2.58 | ajgreenchem.com | |
| S4 (hydrazine-1-carbothioamide derivative) | HCT-116 | Comparable to Erlotinib | ter-arkhiv.ru |
Antimicrobial and Anticandidal Activity of Derivatives
The functionalization of this compound has also yielded derivatives with significant antimicrobial and anticandidal properties. These compounds represent a promising avenue for the development of new therapeutic agents to combat a range of pathogenic microorganisms.
A study investigating biphenyl-4-carboxylic acid hydrazide-hydrazones reported the synthesis of seven such derivatives and their subsequent evaluation for in vitro antimicrobial activity. researchgate.net These compounds were tested against two Gram-negative bacterial strains (Escherichia coli and Pseudomonas aeruginosa), two Gram-positive bacterial strains (Bacillus subtilis and Staphylococcus aureus), and two fungal strains (Candida albicans and Aspergillus niger). researchgate.net The results indicated that the newly synthesized compounds exhibited promising antimicrobial activity. researchgate.net
In a separate investigation, a series of eight ester derivatives of biphenyl-4-carboxylic acid were prepared and assessed for their antifungal potential against pathogenic species of the Candida genus. Of the eight esters synthesized, four demonstrated activity against strains of Candida albicans and Candida tropicalis. The most significant bioactivities were observed for ethyl 4-biphenyl carboxylate, with Minimum Inhibitory Concentrations (MICs) ranging from 512 to 1024 μg/mL, and decanoyl 4-biphenyl carboxylate, which exhibited an MIC of 512 μg/mL.
Another research effort focused on the synthesis of four different biphenyl derivatives (SCPD1-SCPD4) and their evaluation for antifungal and antibacterial activities. In this study, compound SCPD3 demonstrated the highest activity against the Gram-negative bacterium E. coli, while SCPD4 showed the most potent activity against C. albicans when compared to the standard drug, ketoconazole.
Table 2: Antimicrobial and Anticandidal Activity of this compound Derivatives
| Derivative Type | Microorganism(s) | Activity Metric | Finding | Reference |
|---|---|---|---|---|
| Hydrazide-hydrazones | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans, A. niger | - | Promising antimicrobial activity | researchgate.net |
| Ethyl 4-biphenyl carboxylate | C. albicans, C. tropicalis | MIC | 512 - 1024 μg/mL | |
| Decanoyl 4-biphenyl carboxylate | C. albicans, C. tropicalis | MIC | 512 μg/mL | |
| SCPD3 | E. coli | - | Maximum activity against E. coli | |
| SCPD4 | C. albicans | - | Maximum activity against C. albicans |
Potential as Defect Passivation for Perovskite Solar Cells
Beyond its biomedical applications, this compound has been identified as a promising material for enhancing the efficiency and stability of perovskite solar cells (PSCs). bohrium.com The presence of detrimental defects at the surface and grain boundaries of perovskite films is a significant factor that can impair the power conversion efficiency (PCE) and long-term stability of these devices. bohrium.com Defect passivation, a strategy to mitigate these imperfections, has been shown to be an effective approach to improve PSC performance. bohrium.comucla.edumdpi.com
Recent research has demonstrated the utility of this compound (4-BBC) as a defect passivator for perovskite films through a post-treatment strategy. bohrium.com The mechanism of passivation is twofold. The carbonyl group of 4-BBC, acting as a Lewis base, can interact with uncoordinated Pb2+ ions to heal iodide vacancy defects. bohrium.com Simultaneously, the hydroxyl group of 4-BBC can form a hydrogen bond with the iodide anion of the perovskite, which helps to suppress iodide ionic migration. bohrium.com
Furthermore, the hydrophobic biphenyl group of the 4-BBC molecule contributes to an improved stability of the perovskite film. bohrium.com The application of this passivation strategy has yielded significant improvements in PSC performance. Inverted PSCs treated with 4-BBC achieved a best PCE of 20.32%, a notable increase from the 18.71% PCE of the control devices. bohrium.com The treated cells also exhibited a lower hysteresis index and enhanced stability. bohrium.com This work highlights the potential of this compound as an effective agent for the fabrication of highly efficient and stable perovskite solar cells. bohrium.com
Table 3: Performance of Perovskite Solar Cells with and without this compound (4-BBC) Passivation
| Device | Power Conversion Efficiency (PCE) | Key Benefit | Reference |
|---|---|---|---|
| Control PSC | 18.71% | - | bohrium.com |
| PSC with 4-BBC Passivation | 20.32% | Improved efficiency and stability | bohrium.com |
Antioxidant Properties of Biphenyl Derivatives
The biphenyl scaffold, a core component of this compound, is a structural feature found in a variety of compounds that exhibit antioxidant properties. mdpi.com The antioxidant capacity of these molecules is often attributed to their ability to scavenge free radicals, a process that is influenced by the number and position of hydroxyl groups on the aromatic rings. nih.govnih.gov
Research on hydroxylated biphenyls has shown that they can be effective in counteracting oxidative stress. mdpi.com For instance, a comparative in vitro study of natural phenols and their synthesized derivatives demonstrated that certain hydroxylated biphenyls possess remarkable antioxidant effects. mdpi.com The presence of an electron-donating ortho-methoxy group in some biphenyl derivatives can increase the ability for hydrogen abstraction from a phenolic hydroxyl group and stabilize the resulting phenoxyl radical, thereby enhancing antioxidant potential. mdpi.com
Studies on related structures, such as 4-phenyl hydroxycoumarins, have provided further insights into the structure-activity relationship of biphenyl-containing compounds. nih.gov Using a series of chemical cell-free tests, researchers have confirmed the good antioxidant activity of 7,8-dihydroxy-4-phenyl coumarin (B35378) and the moderate antioxidant activity of 5,7-dihydroxy-4-phenyl coumarin. nih.gov Quantum chemical calculations have supported these experimental findings, indicating that the number and position of hydroxyl groups are key determinants of antioxidant activity. nih.gov The probable mechanisms for free radical scavenging by these compounds include Hydrogen Atom Transfer and Single-Electron Transfer followed by Proton Transfer. nih.gov These findings suggest that biphenyl derivatives, including those of this compound, may be considered as potential therapeutic candidates for conditions characterized by an overproduction of free radicals. researchgate.net
Catalysis and Reaction Engineering
Role as a Catalyst in Organic Reactions
While 4-biphenylcarboxylic acid is extensively utilized as a versatile intermediate and building block in organic synthesis, its direct application as a catalyst is not its primary role. chemimpex.com It serves as a precursor for creating more complex molecules and high-performance polymers. chemimpex.com However, it has been investigated for a specific, non-catalytic role in certain chemical reactions. Research has shown its utility as an indicator in the titration of organometallic reagents, such as lithium alkyls. researchgate.net In this function, it helps to visually signal the endpoint of the titration, a critical step for determining the concentration of the alkyllithium reagent before its use in subsequent synthetic steps. researchgate.net This application, while not a catalytic one, demonstrates a functional role for the compound within a reaction system.
Catalytic Applications of Coordination Polymers Derived from this compound
The rigid structure of this compound and its derivatives makes them excellent choices as organic linkers or ligands in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials, which consist of metal ions or clusters connected by organic linkers, often exhibit significant catalytic activity due to their high surface area, tunable porosity, and the presence of accessible metal centers that can act as Lewis acids.
Research has demonstrated the catalytic potential of CPs derived from biphenyl-dicarboxylate linkers in several important organic reactions:
Henry Reaction: A zinc(II)-based coordination polymer, [Zn(μ₂-H₂L1)(2,2′-bipy)(H₂O)]n, which uses a 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid linker, has been identified as an effective and recyclable heterogeneous catalyst. nih.gov It successfully catalyzes the Henry reaction between 4-nitrobenzaldehyde (B150856) and nitroethane to produce β-nitro alcohol products. nih.gov
Knoevenagel Condensation: Cadmium(II) coordination polymers constructed using 4,4'-dihydroxybiphenyl-3,3'-dicarboxylic acid have shown excellent catalytic activity for the Knoevenagel condensation. ccspublishing.org.cncjsc.ac.cn One such polymer, [Cd(μ-dda)(H₂biim)]n, proved to be a highly effective catalyst for the reaction between various aldehydes and malononitrile (B47326) at room temperature. ccspublishing.org.cncjsc.ac.cn
Adsorption and Degradation of Dyes: A one-dimensional Zn(II) coordination polymer, [Zn(biphen)₂(tmdp)]n, synthesized with this compound (Hbiphen) as a ligand, has been investigated for the adsorptive removal of methyl orange dye from aqueous solutions. researchgate.net The study found that the material could effectively adsorb the dye, with theoretical studies suggesting that π-π stacking and electrostatic interactions are the primary mechanisms. researchgate.net This highlights its potential application in wastewater treatment.
Cyanosilylation of Aldehydes: A zinc(II) coordination polymer using a dicarboxylphenoxy)phthalic acid linker, which is a more complex biphenyl (B1667301) derivative, acts as a highly active and recoverable heterogeneous catalyst for the cyanosilylation of benzaldehydes with trimethylsilyl (B98337) cyanide. mdpi.com This reaction yields important cyanohydrin derivatives, with product yields reaching up to 93%. mdpi.com
The following table summarizes the catalytic applications of various coordination polymers derived from this compound and its related structures.
| Metal Center | Biphenyl-based Linker | Reaction Catalyzed | Key Research Finding | Reference |
|---|---|---|---|---|
| Zinc(II) | 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | Henry Reaction | Functions as an effective, recyclable heterogeneous catalyst for producing β-nitro alcohols. | nih.gov |
| Cadmium(II) | 4,4΄-dihydroxybiphenyl-3,3΄-dicarboxylic acid | Knoevenagel Condensation | Exhibits excellent catalytic activity at room temperature. | ccspublishing.org.cncjsc.ac.cn |
| Zinc(II) | This compound | Adsorptive Removal | Effectively removes methyl orange dye from aqueous solutions via adsorption. | researchgate.net |
| Zinc(II) | 3-(2′,4′-dicarboxylphenoxy)phthalic acid | Cyanosilylation | Highly active and recoverable catalyst for the synthesis of cyanohydrin derivatives, with yields up to 93%. | mdpi.com |
Investigation in Suzuki Coupling Reactions
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. In the context of this compound, the investigation has predominantly focused on its synthesis via the Suzuki coupling reaction, rather than its use as a catalyst. rsc.org This reaction typically involves the coupling of a halobenzoic acid with phenylboronic acid, catalyzed by a palladium complex. pku.edu.cn Research has been directed toward optimizing reaction conditions to improve yield, reduce costs, and enhance environmental friendliness ("green chemistry").
Key findings from these investigations include:
Green Synthesis Approaches: Significant progress has been made in developing more environmentally benign Suzuki coupling methods. One approach utilizes a ligand-free Pd/C catalyst in a simple ethanol (B145695) and water solvent mixture. pku.edu.cn This system allows the reaction to proceed efficiently at room temperature and open to the air, eliminating the need for toxic solvents and inert gas atmospheres. pku.edu.cn Furthermore, the Pd/C catalyst can be recovered and reused multiple times without a significant loss of activity. pku.edu.cn Another innovative green method employs a water-soluble fullerene-supported palladium chloride (C₆₀-TEGs/PdCl₂) nanocatalyst, which achieves yields of over 90% at room temperature in water. patsnap.comresearchgate.net
The table below compares different catalytic systems investigated for the synthesis of this compound and its derivatives through the Suzuki coupling reaction.
| Catalytic System | Reactants | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ / Na₂CO₃ | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one + 4-carboxyphenylboronic acid | DME / H₂O | Standard Suzuki conditions | 64% | |
| Pd/C / Base | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one + 4-carboxyphenylboronic acid | MeOH / H₂O | Optimized for lower Pd residue | 82% | |
| Pd/C / K₂CO₃ | 4-Bromobenzoic acid + Phenylboronic acid | Ethanol / H₂O | Room temperature, open air, 30 min | Not specified | pku.edu.cn |
| C₆₀-TEGs/PdCl₂ (nanocatalyst) / K₂CO₃ | Bromobenzoic acid + Arylboronic acid | Water | Room temperature, 4 hours | >90% | patsnap.comresearchgate.net |
Emerging Research Directions and Future Outlook
Exploration of Novel Derivatives for Enhanced Functionality
The rigid biphenyl (B1667301) scaffold of 4-biphenylcarboxylic acid is an ideal platform for chemical modification, enabling researchers to synthesize a wide array of derivatives with tailored and enhanced functionalities. The primary strategy involves introducing various substituent groups onto the biphenyl rings to modulate the molecule's biological activity, physical properties, and interaction with specific targets.
Recent research has yielded numerous derivatives with significant therapeutic potential. By employing synthetic strategies like the Suzuki-Miyaura cross-coupling reaction, scientists have created libraries of novel biphenyl carboxylic acids. ajgreenchem.com For instance, specific derivatives have been designed and synthesized to act as potent inhibitors of urate transporter 1 (URAT1), a key target in the treatment of hyperuricemia and gout. mdpi.com In one study, a series of new compounds were developed based on the structures of known URAT1 inhibitors, with the most potent derivative, B21, exhibiting an IC50 value of 0.17 µM, which is superior to the clinical uricosuric drug benzbromarone (B1666195). mdpi.com
Furthermore, functionalization has led to derivatives with promising anticancer and antimicrobial properties.
Anticancer Applications: A study focused on synthesizing a library of biphenyl carboxylic acids demonstrated that certain derivatives exhibit significant in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). One benzyloxy-substituted derivative, in particular, showed potent activity against both cell lines, with IC50 values of 9.92 µM and 9.54 µM, respectively. ajgreenchem.com
Antimicrobial Applications: The introduction of fluorine (F) and trifluoromethyl (CF3) groups has been shown to significantly boost the antibacterial efficacy of biphenyl derivatives. researchgate.net These modifications are explored to combat various bacterial strains, including Escherichia coli and Staphylococcus aureus. researchgate.net
Anti-inflammatory Applications: Researchers have also synthesized novel amides derived from biphenyl-4-carboxylic acid, which have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema tests. nih.govresearchgate.net
Molecular docking studies are often employed in tandem with synthesis to understand how these new derivatives interact with biological targets, such as the estrogen receptor alpha in cancer cells, providing a rational basis for designing molecules with improved potency. ajgreenchem.com
Below is a table summarizing the enhanced functionalities of select this compound derivatives.
| Derivative Class | Target/Application | Key Research Finding | Reference |
|---|---|---|---|
| Substituted Biphenyl Carboxylic Acids | Hyperuricemia/Gout (URAT1 Inhibition) | Compound B21 showed a potent IC50 value of 0.17 µM against human URAT1. | mdpi.com |
| Benzyloxy-substituted Derivatives | Breast Cancer (Anticancer) | Displayed IC50 values of 9.92 µM (MCF-7) and 9.54 µM (MDA-MB-231). | ajgreenchem.com |
| Fluorine-substituted Derivatives | Bacterial Infections (Antibacterial) | Fluorine substitution significantly enhanced antibacterial activity against E. coli and S. aureus. | researchgate.net |
| Thiazolidinone Amides | Inflammation (Anti-inflammatory) | Synthesized compounds exhibited significant anti-inflammatory effects in preclinical models. | nih.govresearchgate.net |
Integration with Nanotechnology and Advanced Materials
The unique structural properties of this compound and its derivatives, such as rigidity and the ability to self-assemble, make them excellent building blocks for advanced materials and nanotechnology applications. chemimpex.com A significant area of research is their use as organic linkers in the construction of metal-organic frameworks (MOFs).
MOFs are porous crystalline materials with tunable structures and high surface areas, making them suitable for applications in energy storage, catalysis, and gas separation. nih.govresearchgate.net Biphenyl dicarboxylic acids are particularly effective as linkers because their length and rigidity can create MOFs with larger pores and surface areas, which is crucial for enhancing performance. nih.gov For example, nickel-based MOFs synthesized using 4,4′-biphenyl dicarboxylic acid have been developed for use in high-performance supercapacitors. nih.govresearchgate.net In one study, the resulting Ni-BPDC-MOF exhibited a nanoplate morphology with a high specific surface area of 311.99 m²/g, leading to a high specific capacitance of 488 F/g. nih.gov
The biphenyl tetracarboxylate scaffold has also been used to create indium-based MOFs, where the framework's topology was found to directly influence its thermal expansion properties. rsc.orgresearchgate.net This highlights the potential for designing "smart" materials with precisely controlled physical responses.
Beyond MOFs, this compound is integral to the development of other advanced materials:
High-Performance Polymers: It serves as a key intermediate in the synthesis of polymers, where its biphenyl structure enhances thermal stability and mechanical properties, making the resulting materials suitable for the electronics and automotive industries. chemimpex.com
Liquid Crystals: The compound is employed in the development of liquid crystals, leveraging the rigid-rod-like structure of the biphenyl group. chemimpex.com
Nanocatalysis: In the realm of synthesis, nanotechnology is being integrated to improve the production of biphenyl carboxylic acids themselves. A water-soluble fullerene-supported palladium chloride nanocatalyst has been used to achieve a green synthesis of these compounds via Suzuki-Miyaura cross-coupling. researchgate.net
The table below details the integration of this compound derivatives in nanotechnology and advanced materials.
| Application Area | Material Type | Role of Biphenylcarboxylic Acid | Resulting Property/Function | Reference |
|---|---|---|---|---|
| Energy Storage | Metal-Organic Framework (MOF) | Organic Linker (4,4'-BPDC) | High specific surface area (311.99 m²/g) and high specific capacitance (488 F/g) in supercapacitors. | nih.gov |
| Advanced Polymers | High-Performance Polymers | Monomer/Intermediate | Enhanced thermal stability and mechanical strength for electronics and automotive parts. | chemimpex.com |
| Smart Materials | Metal-Organic Framework (MOF) | Organic Linker (BPTC) | Control over thermal expansion properties based on framework topology. | rsc.orgresearchgate.net |
| Display Technology | Liquid Crystals | Core Molecular Structure | Provides the necessary rigidity and anisotropy for liquid crystal phases. | chemimpex.com |
| Green Chemistry | Nanocatalyst Support | Product of Catalysis | Used in a green synthesis reaction catalyzed by a fullerene-supported palladium nanocatalyst. | researchgate.net |
Advanced Computational Modeling and AI-Driven Discovery
Computational Modeling: Molecular docking is a key computational technique currently used to rationalize the activity of newly synthesized this compound derivatives. ajgreenchem.com By simulating the interaction between a derivative (ligand) and a biological target (e.g., a protein receptor), researchers can predict binding affinities and modes of interaction. researchgate.net This provides crucial insights into structure-activity relationships and helps guide the design of more potent and selective molecules. For example, docking studies have been used to investigate how biphenyl derivatives bind to the active sites of bacterial enzymes and cancer-related proteins. ajgreenchem.comresearchgate.net
Target Identification: AI algorithms can analyze biological data to identify novel therapeutic targets for which biphenyl carboxylic acid derivatives might be effective. youtube.com
De Novo Design: Generative models can create virtual libraries of novel derivatives tailored to a specific target, optimizing for properties like binding affinity, solubility, and low toxicity simultaneously. sbpdiscovery.orgmedium.com
Property Prediction: AI can accurately predict the physicochemical and pharmacokinetic properties of these virtual molecules, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation. sbpdiscovery.org
Synthesis Planning: AI tools can even devise the most efficient synthetic routes for producing the target molecules, further accelerating the research pipeline. medium.com
Sustainable and Scalable Synthesis in Industrial Contexts
As the applications for this compound and its derivatives expand, so does the need for manufacturing processes that are not only efficient and high-yielding but also environmentally friendly and scalable for industrial production. The focus of emerging research is on developing "green" chemistry approaches that minimize waste, reduce energy consumption, and utilize recyclable catalysts.
A key reaction for synthesizing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling. Traditional methods often rely on expensive catalysts and organic solvents. Recent innovations have addressed these drawbacks:
Green Catalysis: A highly efficient green synthesis has been developed using a water-soluble, fullerene-supported palladium nanocatalyst. This method allows the reaction to proceed at room temperature in water, a benign solvent, with yields exceeding 90%. researchgate.net Crucially, the catalyst can be recycled multiple times without a significant drop in activity, making the process more sustainable and cost-effective. researchgate.net
Aqueous Phase Synthesis: Another sustainable approach involves an inverse biphasic modification of the Suzuki reaction. In this system, the reactants and products are contained in an aqueous phase, while the palladium catalyst remains in an organic phase. scirp.org A phase-transfer catalyst facilitates the reaction at the interface. This method allows the catalyst-containing organic layer to be easily separated and reused for subsequent batches, demonstrating high efficiency over multiple cycles. scirp.org
These advancements are moving the synthesis of this compound away from classical, resource-intensive methods toward modern, sustainable, and industrially viable processes.
The table below summarizes key advancements in the synthesis of this compound.
| Synthesis Approach | Key Features | Advantages | Scale | Reference |
|---|---|---|---|---|
| Fullerene-Supported Nanocatalysis | Water-soluble PdCl₂ nanocatalyst; reaction in pure water at room temperature. | Green solvent, high yields (>90%), recyclable catalyst, energy-efficient. | Laboratory | researchgate.net |
| Inverse Biphasic Suzuki Coupling | Aqueous phase for reactants/products; organic phase for catalyst; phase-transfer catalyst used. | Facilitates catalyst recycling over multiple cycles with no loss of efficiency; green approach. | Laboratory | scirp.org |
| Pd/C-Mediated Suzuki Coupling | Use of Pd/C catalyst in a MeOH/H₂O solvent system. | High yield, low residual palladium (<6 ppm), demonstrated scalability. | Multikilogram | acs.org |
| One-Pot Procedure | Combines multiple synthetic steps (e.g., arylpyrrolidinone synthesis and Suzuki coupling) without isolating intermediates. | Improved overall yield (82%), reduced waste, streamlined process. | Industrial Potential | acs.org |
Q & A
Q. What are the recommended safety protocols for handling 4-Biphenylcarboxylic acid in laboratory settings?
this compound poses risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, use P95 (US) or P1 (EU) particulate respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .
- Ventilation: Use fume hoods to minimize inhalation of dust or aerosols .
- Spill Management: Collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal .
- First Aid: For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water .
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?
The primary synthesis involves chlorination of biphenyl followed by oxidation with KMnO₄. Key considerations include:
- Oxidation Efficiency: Optimize reaction temperature (typically 80–100°C) and stoichiometric ratios to avoid over-oxidation byproducts .
- Solvent Selection: Ethanol or benzene enhances solubility during purification. Recrystallization from hot ethanol yields pure crystals (melting point: 220–229°C) .
- Yield Improvement: Catalytic systems (e.g., transition-metal catalysts) may reduce side reactions, though literature on this is limited .
Q. How can discrepancies in reported physicochemical properties (e.g., melting point) be resolved?
Reported melting points vary (220–229°C) due to impurities or measurement techniques. To reconcile
- Purification: Use column chromatography or repeated recrystallization to isolate high-purity samples.
- Calibration: Verify melting points with differential scanning calorimetry (DSC) for accuracy .
- Cross-Reference: Compare data from peer-reviewed journals over vendor SDS sheets, which may lack rigorous validation .
Advanced Research Questions
Q. How does this compound function in the synthesis of cubic magnetite nanoparticles, and what factors influence particle morphology?
In nanoparticle synthesis, this compound acts as a surfactant to control crystal growth. Key parameters include:
- Solvent Effects: Substituting this compound with benzyl ether increases particle size but enhances cubic morphology .
- Stoichiometry: Excess oleic acid or this compound (>4.5 mmol) inhibits particle formation; optimal ratios are Fe(acac)₃:oleic acid:this compound = 2:4.5:2 .
- Temperature Ramp: A gradient of 25°C/min to 290°C ensures controlled nucleation .
Q. What challenges arise in crystallographic refinement of this compound using SHELX software, and how are they addressed?
SHELXL is widely used for small-molecule refinement, but challenges include:
- Disorder Modeling: Biphenyl rings may exhibit rotational disorder. Use PART and AFIX commands to model partial occupancy .
- Hydrogen Placement: For carboxylic acid groups, refine H-atom positions with DFIX or free variables after confirming O–H distances via neutron diffraction (if available) .
- High-Resolution Data: For twinned crystals, employ TWIN/BASF commands and validate with R1 < 5% .
Q. What analytical techniques are most effective for characterizing this compound derivatives?
- HPLC-MS: Resolves and identifies biphenyl derivatives using C18 columns with acetonitrile/water gradients .
- NMR: ¹³C NMR distinguishes carboxyl (δ ~170 ppm) and aromatic protons (δ 7.2–8.3 ppm) .
- Polarography: Detects trace impurities (e.g., chlorinated byproducts) via redox peaks at −1.2 V (vs. SCE) .
Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?
- QSAR Modeling: Predict toxicity using logP (3.05) and solubility (0.03 g/L) to estimate bioaccumulation potential .
- Microbial Degradation: Test aerobic/anaerobic biodegradation in OECD 301/311 assays. Current data suggest low biodegradability .
- Disposal Compliance: Follow EPA/REACH guidelines for carboxylic acids: incinerate at 900°C with scrubbers for halogenated byproducts .
Methodological Notes
- Safety vs. Efficacy: Balance rigorous PPE with experimental practicality (e.g., glove selection for solvent compatibility) .
- Data Validation: Cross-check vendor-reported properties (e.g., CAS 92-92-2) against NIST or peer-reviewed databases .
- Synthesis Scalability: Pilot-scale reactions require solvent recovery systems to manage benzyl ether or ethanol waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
